N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide, also known as MPAA, is a chemical compound with potential applications in scientific research. MPAA belongs to the class of pyrazole derivatives and has been studied for its potential use in the treatment of various diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell growth and proliferation.
Biochemical and Physiological Effects
N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and induce apoptosis in cancer cells. N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been shown to have antioxidant properties, which may help protect against oxidative stress and cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide in lab experiments is its potential therapeutic applications. N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, making it a promising compound for further study. However, one limitation of using N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide in lab experiments is the lack of information regarding its potential side effects and toxicity. Further studies are needed to determine the safety of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide and its potential interactions with other drugs.
Zukünftige Richtungen
There are several future directions for the study of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide. One potential direction is the development of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide derivatives with improved potency and selectivity. Another direction is the investigation of the potential use of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide in human clinical trials.
Synthesemethoden
The synthesis of N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide involves the reaction of 4-methylcyclohexanone with hydrazine hydrate and ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with acetic anhydride to obtain N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide. This method has been optimized to produce high yields of pure N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide with minimal side products.
Eigenschaften
IUPAC Name |
N-(4-methylcyclohexyl)-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-10-3-5-11(6-4-10)14-12(16)9-15-8-2-7-13-15/h2,7-8,10-11H,3-6,9H2,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRJMYYAITWREW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.